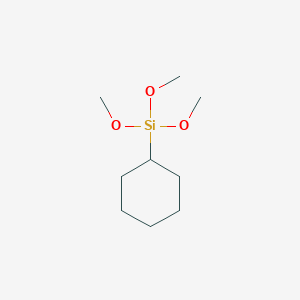

Cyclohexyltrimethoxysilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclohexyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWFSXFFGFDHGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1CCCCC1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451277 | |

| Record name | Cyclohexyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17865-54-2 | |

| Record name | Cyclohexyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17865-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyltrimethoxysilane (CAS Number: 17865-54-2) is an organosilane compound that is gaining significant interest across various scientific and industrial sectors.[1] Its unique molecular structure, featuring a bulky cyclohexyl group and three hydrolyzable methoxy (B1213986) groups, imparts a combination of hydrophobic and reactive characteristics. This makes it a valuable precursor in the synthesis of advanced materials, a coupling agent to enhance the properties of composites, and a surface modification agent. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its key chemical transformation.

Identifiers and Molecular Structure

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 17865-54-2[2] |

| Molecular Formula | C9H20O3Si[2] |

| Molecular Weight | 204.34 g/mol [2] |

| InChI | InChI=1S/C9H20O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3[3] |

| InChIKey | MEWFSXFFGFDHGV-UHFFFAOYSA-N[3] |

| Canonical SMILES | CO--INVALID-LINK--(OC)OC[3] |

| Synonyms | Trimethoxysilylcyclohexane, Cyclohexane (trimethoxysilyl)- |

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various processes.

| Property | Value |

| Appearance | Colorless, transparent liquid |

| Boiling Point | 207 °C at 760 mmHg[2] |

| Melting Point | < 0 °C |

| Refractive Index | 1.433 |

| Purity | Often available in purities exceeding 99% |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the presence of the three methoxy groups attached to the silicon atom. These groups are susceptible to hydrolysis, which is the initial and most critical step in its application as a coupling agent and in the formation of polysiloxane networks.

Hydrolysis and Condensation

In the presence of water, the methoxy groups (-OCH3) of this compound undergo hydrolysis to form silanol (B1196071) groups (-OH) and methanol (B129727) as a byproduct. This reaction can be catalyzed by either acids or bases. The resulting cyclohexylsilanetriol is unstable and readily undergoes self-condensation or co-condensation with other silanols or hydroxyl groups on a substrate surface to form stable siloxane bonds (Si-O-Si).

The overall reaction pathway can be summarized as follows:

-

Hydrolysis: C6H11Si(OCH3)3 + 3H2O → C6H11Si(OH)3 + 3CH3OH

-

Condensation: 2C6H11Si(OH)3 → (HO)2(C6H11)Si-O-Si(C6H11)(OH)2 + H2O

This condensation process can continue to form a cross-linked polysiloxane network. The rate and extent of hydrolysis and condensation are significantly influenced by factors such as pH, water concentration, catalyst, and temperature.

Experimental Protocols

The following sections outline generalized experimental methodologies for the determination of key physical and chemical properties of this compound. These protocols are based on standard laboratory practices for organic and organosilicon compounds.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of this compound at atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer (0-250 °C)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil

-

Stand and clamps

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube, with the sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the sample is immersed in the oil bath.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.

-

Observe the capillary tube. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of this compound and identify any potential impurities.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD)

-

Capillary column suitable for the analysis of non-polar to semi-polar compounds (e.g., DB-5ms or equivalent)

-

Autosampler or manual injection port

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

MSD Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-500

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as hexane (B92381) or dichloromethane.

-

Transfer the solution to a GC vial for analysis.

Data Analysis:

-

The retention time of the major peak in the chromatogram corresponds to this compound.

-

The mass spectrum of the major peak can be compared with a reference library (e.g., NIST) to confirm its identity.

-

The area percentage of the major peak provides an estimation of the sample's purity.

-

Minor peaks can be identified by their mass spectra to determine the nature of any impurities.

Spectroscopic Analysis

Objective: To identify the characteristic functional groups present in the this compound molecule.

Instrumentation:

-

FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, salt plates)

Procedure:

-

Acquire a background spectrum of the empty sample compartment.

-

Place a small drop of liquid this compound on the ATR crystal or between two salt plates (e.g., KBr or NaCl).

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Process the spectrum (e.g., baseline correction, normalization).

Expected Characteristic Peaks:

-

C-H stretching (cyclohexyl): ~2925 cm⁻¹ and ~2850 cm⁻¹

-

Si-O-C stretching: A strong, broad band around 1090 cm⁻¹

-

C-H bending (cyclohexyl): ~1450 cm⁻¹

-

Si-C stretching: May be observed in the fingerprint region (~800-600 cm⁻¹)

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

-

Dissolve a small amount of this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

Expected ¹H NMR Chemical Shifts (relative to TMS):

-

-OCH₃ protons: A sharp singlet around 3.5-3.6 ppm.

-

Cyclohexyl protons: A series of complex multiplets in the range of 0.8-1.8 ppm.

Expected ¹³C NMR Chemical Shifts (relative to TMS):

-

-OCH₃ carbon: A signal around 50 ppm.

-

Cyclohexyl carbons: Multiple signals in the aliphatic region (approximately 25-30 ppm).

-

Si-C carbon: The carbon atom of the cyclohexyl ring directly attached to the silicon will be shifted and may show coupling to silicon.

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation. It is important to handle this chemical in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately and thoroughly with water. Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.

Conclusion

This compound is a versatile organosilane with a unique combination of physical and chemical properties. Its ability to undergo hydrolysis and condensation makes it a valuable component in the development of new materials with tailored surface properties and enhanced performance. The experimental protocols outlined in this guide provide a foundation for the characterization and quality control of this important chemical compound. As research and development in materials science continue to advance, the applications of this compound are expected to expand further.

References

Cyclohexyltrimethoxysilane synthesis and reaction mechanism.

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Cyclohexyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of this compound, a versatile organosilane compound. The information presented is intended for a technical audience and details the primary synthetic routes, reaction mechanisms, experimental protocols, and quantitative data.

Introduction

This compound (CHTMS) is an organosilicon compound with the chemical formula C9H20O3Si. It is a colorless liquid utilized as a coupling agent, a surface modifier, and a precursor in the synthesis of more complex organosilicon compounds. Its properties make it valuable in the development of advanced materials, adhesives, and coatings. This guide focuses on the two primary methods for its synthesis: the Grignard reaction and the hydrosilylation of cyclohexene (B86901).

Synthesis Routes

There are two main industrial routes for the synthesis of this compound: the Grignard Reaction and Hydrosilylation. This section will go into detail about both of these reactions.

Grignard Reaction Synthesis

The Grignard reaction provides a robust method for forming the silicon-carbon bond in this compound. This process involves the reaction of a cyclohexyl Grignard reagent (cyclohexylmagnesium halide) with a trimethoxysilane (B1233946) precursor, typically tetramethoxysilane (B109134).

The synthesis of this compound via the Grignard reaction proceeds through a two-step mechanism:

-

Formation of the Grignard Reagent: The reaction is initiated by the formation of the cyclohexyl Grignard reagent. This step involves the reaction of a cyclohexyl halide (e.g., chlorocyclohexane (B146310) or bromocyclohexane) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism of Grignard reagent formation is complex and is believed to involve single electron transfer (SET) from the magnesium surface to the alkyl halide, generating a radical anion that then fragments to a cyclohexyl radical and a halide anion. The cyclohexyl radical then reacts with the magnesium surface to form the organomagnesium species.

-

Nucleophilic Attack on Tetramethoxysilane: The highly nucleophilic carbon atom of the cyclohexyl Grignard reagent attacks the electrophilic silicon atom of tetramethoxysilane. This results in the displacement of one of the methoxy (B1213986) groups and the formation of the desired this compound. The reaction is typically worked up with an aqueous solution to quench any unreacted Grignard reagent and to facilitate the separation of the product.

The following protocol is adapted from a procedure for the synthesis of cyclohexyltriethoxysilane (B106200) and can be modified for the synthesis of this compound by substituting tetraethoxysilane with tetramethoxysilane.[1][2]

Materials:

-

Magnesium turnings

-

Iodine crystal (initiator)

-

Chlorocyclohexane

-

1,2-Dibromoethane (B42909) (optional, for activation)

-

Anhydrous diethyl ether

-

Tetramethoxysilane

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

Preparation of Cyclohexylmagnesium Chloride:

-

In a flame-dried 250 mL flask equipped with a reflux condenser, dropping funnel, and stirring apparatus under a nitrogen atmosphere, charge magnesium turnings (0.09 mole) and 25 mL of anhydrous diethyl ether.

-

Initiate stirring and add a small crystal of iodine.

-

Prepare a solution of chlorocyclohexane (0.08 mole) and 1,2-dibromoethane (0.2 g) diluted in 25 mL of diethyl ether.

-

Add the chlorocyclohexane solution dropwise from the dropping funnel over a period of 2 hours while maintaining the diethyl ether at reflux.

-

After the addition is complete, continue stirring under reflux for an additional 4 hours to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Tetramethoxysilane:

-

In a separate 250 mL flask under a nitrogen atmosphere, charge 60 mL of dry diethyl ether and tetramethoxysilane (0.067 mole).

-

Slowly add the prepared cyclohexylmagnesium chloride solution to the tetramethoxysilane solution while maintaining the internal temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 6 hours, followed by 2 hours at reflux temperature.

-

-

Work-up and Purification:

-

To the resulting reaction mass, add 10-20 mL of saturated aqueous ammonium chloride solution dropwise to dissolve the magnesium salts.

-

Separate the organic layer from the aqueous layer.

-

Dry the organic layer and evaporate the solvent to obtain crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure.

-

| Parameter | Value | Reference |

| Yield | 86% (based on tetraethoxysilane) | [1] |

| Reactant Ratio | 1.2 : 1 (Grignard : Silane) | [1] |

| Reaction Time | 8 hours (post-addition) | [1] |

| Reaction Temp. | Room temp. to reflux | [1] |

Hydrosilylation of Cyclohexene

Hydrosilylation is an atom-economical method for the synthesis of organosilanes, involving the addition of a silicon-hydride bond across a carbon-carbon double bond. For the synthesis of this compound, this involves the reaction of cyclohexene with trimethoxysilane, typically catalyzed by a platinum complex.

The platinum-catalyzed hydrosilylation of cyclohexene with trimethoxysilane is generally understood to proceed via the Chalk-Harrod mechanism. This catalytic cycle involves the following key steps:

-

Oxidative Addition: The Si-H bond of trimethoxysilane undergoes oxidative addition to the platinum(0) catalyst, forming a platinum(II) hydride-silyl complex.

-

Olefin Coordination: The cyclohexene molecule coordinates to the platinum center.

-

Migratory Insertion: The coordinated cyclohexene inserts into the platinum-hydride bond. This step determines the regioselectivity of the reaction, which for cyclohexene results in the silyl (B83357) group attaching to one of the former double-bonded carbons.

-

Reductive Elimination: The final step is the reductive elimination of the this compound product, regenerating the platinum(0) catalyst which can then re-enter the catalytic cycle.

The following is a general protocol for the hydrosilylation of a cyclic alkene, which can be adapted for the synthesis of this compound.[3]

Materials:

-

Cyclohexene

-

Trimethoxysilane

-

Karstedt's catalyst (or other platinum-based catalyst)

-

Anhydrous toluene (B28343) (or other suitable solvent)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add cyclohexene (1.0 eq) and anhydrous toluene.

-

Add trimethoxysilane (1.1 eq) to the solution.

-

Add Karstedt's catalyst solution (e.g., 10-100 ppm Pt loading) dropwise to the stirred reaction mixture. An exothermic reaction may be observed.

-

Monitor the reaction progress by GC or TLC.

-

Upon completion, the product can be purified by distillation under reduced pressure.

| Parameter | Expected Value |

| Yield | High (>90%) |

| Catalyst Loading | 10 - 100 ppm Pt |

| Reaction Time | Varies (minutes to hours) |

| Reaction Temp. | Room temp. to moderate heating |

Spectroscopic Characterization

While specific experimental spectra for this compound were not found, the expected spectroscopic data can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A multiplet in the range of 0.5-1.0 ppm corresponding to the proton attached to the silicon-bearing carbon of the cyclohexyl ring.

-

A series of multiplets between 1.0-2.0 ppm for the remaining ten protons of the cyclohexyl ring.

-

A sharp singlet around 3.5-3.6 ppm for the nine protons of the three methoxy groups.

-

-

¹³C NMR:

-

A signal in the range of 20-30 ppm for the carbon atom of the cyclohexyl ring bonded to silicon.

-

Signals between 25-30 ppm for the other carbons of the cyclohexyl ring.

-

A signal around 50 ppm for the carbon atoms of the methoxy groups.

-

Infrared (IR) Spectroscopy

-

Strong C-H stretching vibrations for the cyclohexyl group around 2850-2930 cm⁻¹.

-

Strong Si-O-C stretching vibrations in the region of 1080-1100 cm⁻¹.

-

Characteristic C-H bending vibrations for the cyclohexyl group around 1450 cm⁻¹.

-

A peak corresponding to the Si-C bond around 700-800 cm⁻¹.

Summary and Comparison of Synthesis Routes

| Feature | Grignard Reaction | Hydrosilylation |

| Starting Materials | Cyclohexyl halide, Mg, Tetramethoxysilane | Cyclohexene, Trimethoxysilane |

| Atom Economy | Lower (produces Mg salts as byproduct) | Higher (addition reaction) |

| Catalyst | Not required (reagent-based) | Required (typically Pt-based) |

| Reaction Conditions | Can require initiation, sensitive to moisture | Generally milder, can be exothermic |

| Purity of Reactants | Requires anhydrous conditions | Sensitive to impurities that poison the catalyst |

Conclusion

Both the Grignard reaction and hydrosilylation are effective methods for the synthesis of this compound. The choice of method often depends on factors such as the availability and cost of starting materials, desired purity, and the scale of the synthesis. The Grignard route is a classic and well-established method, while hydrosilylation offers higher atom economy and is often preferred in industrial settings for its efficiency. This guide provides the fundamental knowledge required for the synthesis and understanding of the reaction mechanisms of this important organosilane.

References

An In-depth Technical Guide to the Health and Safety of Cyclohexyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and should not be used as a substitute for a formal Safety Data Sheet (SDS) or professional safety consultation. Always refer to the official SDS and follow established laboratory safety protocols when handling any chemical.

Executive Summary

Cyclohexyltrimethoxysilane is a chemical intermediate with applications in various research and industrial processes. While specific toxicological data for this compound is limited in publicly available literature, a comprehensive understanding of its health and safety profile can be derived from its chemical properties, classification, and the known toxicity of its hydrolysis product, methanol (B129727). This guide provides a detailed overview of the known hazards, safety precautions, and available toxicological information to ensure the safe handling and use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a combustible liquid that can cause serious eye irritation and, in some classifications, is considered a flammable liquid and vapor that may cause severe skin burns and eye damage.[1] The Globally Harmonized System (GHS) classification for this compound may vary depending on the supplier and the concentration of impurities, but common hazard statements include:

-

H227: Combustible liquid.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H226: Flammable liquid and vapor.[1]

-

H314: Causes severe skin burns and eye damage.[1]

It is crucial to consult the specific Safety Data Sheet provided by the manufacturer for the most accurate and up-to-date GHS classification.

Toxicological Properties

Acute Toxicity

Quantitative data for the acute toxicity of this compound is limited. One study reported an acute oral LD50 for male and female rats as > 2000 mg/kg , classifying it as slightly toxic by oral ingestion.[2] However, detailed study reports are not widely accessible. Due to the lack of extensive data, caution should be exercised, and exposure via all routes (oral, dermal, and inhalation) should be minimized.

| Route of Exposure | Species | Value | Classification | Reference |

| Oral | Rat (male and female) | LD50 > 2000 mg/kg | Slightly Toxic | [2] |

| Dermal | Rabbit | LD50: No data available | Not Classified | |

| Inhalation | Rat | LC50: No data available | Not Classified |

Table 1: Acute Toxicity Data for this compound

Irritation and Corrosivity

This compound is classified as a substance that causes serious eye irritation.[1] Some classifications also indicate that it can cause skin irritation or even severe skin burns.[1]

A study conducted according to OECD Test Guideline 404 found that this compound was not a skin irritant in New Zealand White rabbits.[3] In this study, a 0.5 mL dose was applied to the skin for 4 hours, and no signs of erythema or edema were observed during the 72-hour observation period.[3]

Specific data from an acute eye irritation study (OECD 405) for this compound were not found in the public domain. However, given its GHS classification, it must be handled as a serious eye irritant.

| Test | Species | Result | Classification | Reference |

| Acute Dermal Irritation (OECD 404) | Rabbit | Non-irritant | Not Classified as a skin irritant | [3] |

| Acute Eye Irritation (OECD 405) | No data available | - | Causes serious eye irritation (GHS) | [1] |

Table 2: Irritation Data for this compound

Toxicity of Hydrolysis Product: Methanol

The primary toxicological concern with this compound is its hydrolysis in the presence of water or moisture to form cyclohexylsilanetriol and methanol . Methanol is a toxic substance that can cause serious health effects.

| Route of Exposure | Species | Value |

| Oral | Rat | LD50: 6200 mg/kg |

| Dermal | Rabbit | LD50: 20 g/kg |

| Inhalation | Rat | LC50: 22500 ppm (8 hours) |

Table 3: Acute Toxicity Data for Methanol[4]

The toxicity of methanol is primarily due to its metabolic products, formaldehyde (B43269) and formic acid. This process is often referred to as "lethal synthesis."

The metabolic pathway of methanol leading to toxicity is a critical consideration.

Caption: Metabolic pathway of methanol leading to cellular toxicity.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not publicly available. However, the methodologies would follow standardized OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used where a small group of animals (typically 3 rats of a single sex) is dosed at a defined level. The outcome (survival or death) determines the next dosing level.

-

Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Females are generally preferred.

-

Dosing: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality.

-

Endpoint: The test allows for the classification of the substance into a GHS acute toxicity category based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Principle: The substance is applied to a small area of the skin of an animal (typically an albino rabbit) under a semi-occlusive patch.

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Procedure: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the shaved skin for a 4-hour exposure period.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the reversibility and severity of the lesions.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline evaluates the potential of a substance to cause eye irritation or damage.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit).

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Procedure: A 0.1 mL (for liquids) or 0.1 g (for solids) dose is instilled into the eye.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

Endpoint: The severity of ocular lesions is scored to determine the irritation potential and classify the substance.

Safe Handling and Storage

Personal Protective Equipment (PPE)

To minimize exposure, the following PPE should be worn when handling this compound:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working in a poorly ventilated area or if mists/aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. It is incompatible with water, moisture, strong oxidizing agents, acids, and bases. The container should be stored under an inert atmosphere to prevent hydrolysis.

Emergency Procedures

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Avoid breathing vapors and ensure adequate ventilation.

Logical Workflow for Safety Assessment

The following diagram illustrates a logical workflow for assessing the safety of a chemical like this compound.

Caption: A logical workflow for ensuring the safe handling of chemicals.

Conclusion

While there is a lack of comprehensive, publicly available toxicological data for this compound, its known chemical properties and GHS classification warrant careful handling. The primary toxicological concern is its potential to hydrolyze and release methanol, a substance with well-documented toxicity. By adhering to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and engineering controls, researchers, scientists, and drug development professionals can minimize the risks associated with the handling and use of this compound. Continuous vigilance and adherence to established safety protocols are paramount for ensuring a safe laboratory environment.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyltrimethoxysilane (CHTMS) is a versatile organosilane compound with a unique molecular structure that lends itself to a variety of industrial and research applications. Featuring a bulky cyclohexyl group and three hydrolyzable methoxy (B1213986) groups, CHTMS serves as an important coupling agent, surface modifier, and building block in the synthesis of advanced materials. This technical guide provides a comprehensive overview of its primary applications, supported by available quantitative data, detailed experimental protocols, and visual representations of key chemical processes and workflows. The information presented is intended to be a valuable resource for researchers and professionals exploring the use of this silane (B1218182) in their work.

Introduction

This compound, with the chemical formula C₆H₁₁Si(OCH₃)₃, is a colorless liquid characterized by its cyclohexyl group attached to a silicon atom, which in turn is bonded to three methoxy groups.[1] This structure allows for a dual functionality: the trimethoxysilyl group can undergo hydrolysis and condensation to form stable siloxane bonds (-Si-O-Si-) with inorganic substrates or other silane molecules, while the non-polar cyclohexyl group imparts specific steric and hydrophobic properties.[2][3] These characteristics are leveraged in a range of applications, from polymer manufacturing to the creation of hydrophobic surfaces.

Primary Industrial and Research Applications

External Electron Donor in Ziegler-Natta Catalysis for Polypropylene (B1209903) Production

A significant industrial application of this compound is its use as an external electron donor in Ziegler-Natta catalyst systems for the polymerization of propylene (B89431).[1][4] In this role, CHTMS interacts with the catalyst components to control the stereospecificity of the polymerization process, leading to polypropylene with desired properties. The use of silane external donors can influence the molecular weight distribution and crystallinity of the resulting polymer.[5][6]

While specific quantitative data for this compound's direct impact on catalyst activity and polypropylene properties is limited in publicly available literature, a dissertation by the University of Halle-Wittenberg describes its use in a fixed Si/Ti molar ratio of 10.[7] This indicates its relevance in academic and industrial research for optimizing polymerization processes. Patents also frequently list this compound as a potential external electron donor in catalyst systems for producing polyolefins with specific characteristics.[8][9][10][11]

Silane Coupling Agent in Composite Materials

This compound can function as a coupling agent to improve the interfacial adhesion between inorganic fillers (e.g., silica (B1680970), glass fibers) and organic polymer matrices.[12] The trimethoxysilyl groups react with hydroxyl groups on the surface of the inorganic filler, while the cyclohexyl group can physically or chemically interact with the polymer matrix, creating a strong bond at the interface. This improved adhesion leads to enhanced mechanical properties of the composite material.

A study on the preparation of oligosilsesquioxanes from this compound provides insights into its reactivity and potential as a building block for organic-inorganic hybrid fillers.[13] The synthesis of these oligomers via a sol-gel reaction is a key step in creating fillers that can be incorporated into polymer composites to improve their thermal and mechanical properties.

Table 1: Reaction Conditions for the Preparation of Oligo(cyclohexylsilsesquioxane) (OCHS) [13]

| Monomer | Solvent | Catalyst | Water (mol eq.) | Temperature (°C) | Time (h) |

| This compound | Methanol | HCl | 1.5 | 70 | 24 |

Surface Modification and Hydrophobicity

The hydrophobic nature of the cyclohexyl group makes this compound an effective agent for rendering surfaces water-repellent.[2][3][14] When applied to a substrate with surface hydroxyl groups (e.g., glass, ceramics, metal oxides), the methoxy groups hydrolyze and condense to form a covalent bond with the surface, orienting the cyclohexyl groups outwards. This creates a low-energy surface that repels water.

A molecular dynamics simulation study predicted the water contact angle of a surface treated with this compound, providing a quantitative measure of its hydrophobicity.[15]

Table 2: Predicted Hydrophobic Properties of a this compound-Treated Surface [15]

| Property | Predicted Value |

| Water Contact Angle (°) | 110 - 115 |

| Water Absorption (mg/mm³) | 0.021 - 0.026 |

Experimentally, the hydrophobicity of silane-treated surfaces is determined by measuring the water contact angle using a goniometer. A higher contact angle indicates greater hydrophobicity. Patents for hydrophobic coatings often include this compound in their formulations, suggesting its utility in creating water-repellent surfaces for various applications.[16]

Sol-Gel Processes and Synthesis of Hybrid Materials

This compound is a precursor in sol-gel processes for the synthesis of organic-inorganic hybrid materials.[6][13] The sol-gel process involves the hydrolysis and condensation of alkoxysilanes to form a three-dimensional network. By co-condensing this compound with other silanes, materials with tailored properties, such as controlled porosity, thermal stability, and hydrophobicity, can be produced. For instance, oligo(cyclohexylsilsesquioxane) can be prepared and subsequently blended with polymers like poly(methyl methacrylate) (PMMA) to create composite films with enhanced hardness.

Key Experimental Protocols

The following are detailed methodologies for key applications of this compound. These protocols are based on general procedures for similar alkyltrimethoxysilanes and can be adapted for specific research needs.

Surface Modification of Silica Nanoparticles for Enhanced Hydrophobicity

This protocol describes the surface functionalization of silica nanoparticles with this compound to create hydrophobic nanoparticles.

Materials:

-

Silica nanoparticles

-

This compound (CHTMS)

-

Anhydrous toluene (B28343)

-

Ammonia (B1221849) solution (28-30%)

Procedure:

-

Nanoparticle Activation: Disperse the silica nanoparticles in an ethanol/water mixture. To activate the surface silanol (B1196071) groups, add a small amount of ammonia solution and stir for 1 hour at room temperature.

-

Washing and Drying: Centrifuge the nanoparticles to remove the supernatant. Wash the nanoparticles three times with ethanol and once with anhydrous toluene to remove residual water. Dry the activated nanoparticles under vacuum.

-

Silanization Reaction:

-

Disperse the dried silica nanoparticles in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Purge the system with an inert gas (e.g., argon or nitrogen).

-

Add this compound to the nanoparticle suspension. The amount of CHTMS should be calculated based on the desired surface coverage.

-

Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours with vigorous stirring.

-

-

Purification:

-

After the reaction, cool the mixture to room temperature.

-

Collect the modified nanoparticles by centrifugation.

-

Wash the nanoparticles thoroughly with toluene and then ethanol to remove any unreacted CHTMS. This is typically done through repeated cycles of sonication, centrifugation, and redispersion in fresh solvent.

-

-

Drying: Dry the hydrophobic silica nanoparticles under vacuum.

Preparation of a Hydrophobic Sol-Gel Coating

This protocol outlines the synthesis of a hydrophobic coating on a glass substrate using a sol-gel method with this compound.

Materials:

-

This compound (CHTMS)

-

Tetraethoxysilane (TEOS) as a co-precursor (optional, for network formation)

-

Ethanol

-

Deionized water

-

Acid catalyst (e.g., HCl) or base catalyst (e.g., NH₄OH)

-

Glass substrates

Procedure:

-

Sol Preparation:

-

In a reaction vessel, mix ethanol and deionized water.

-

Add the catalyst to the ethanol/water mixture and stir.

-

Slowly add this compound (and TEOS, if used) to the stirring solution. The molar ratio of silane, water, and catalyst should be optimized for the desired coating properties.

-

Continue stirring the solution at room temperature for several hours to allow for hydrolysis and partial condensation to form the sol.

-

-

Substrate Preparation: Clean the glass substrates thoroughly with a suitable solvent (e.g., ethanol, acetone) and dry them completely.

-

Coating Deposition:

-

Apply the sol to the glass substrate using a suitable technique such as dip-coating, spin-coating, or spray-coating.

-

Control the withdrawal speed (for dip-coating) or spinning speed (for spin-coating) to achieve the desired coating thickness.

-

-

Drying and Curing:

-

Allow the coated substrate to air-dry to evaporate the solvent.

-

Cure the coating in an oven at a temperature and for a duration sufficient to promote further condensation and densification of the siloxane network (e.g., 100-150°C for 1-2 hours).

-

Signaling Pathways and Experimental Workflows

While "signaling pathways" in a biological sense are not applicable to the chemistry of this compound, the underlying chemical reaction mechanisms and experimental workflows can be visualized.

Hydrolysis and Condensation of this compound

The fundamental chemistry of this compound in most of its applications involves a two-step process of hydrolysis and condensation.

Caption: Hydrolysis and Condensation Mechanism of this compound.

Experimental Workflow for Surface Modification

The general process for modifying a surface with this compound can be depicted as a sequential workflow.

Caption: General Experimental Workflow for Surface Modification.

Conclusion

This compound is a valuable organosilane with a range of applications driven by its unique chemical structure. Its role as an external electron donor in polypropylene catalysis, a coupling agent in composites, a surface modifier for hydrophobicity, and a precursor in sol-gel synthesis highlights its versatility. While extensive quantitative data for this specific silane is not always readily available in the public domain, the established principles of silane chemistry and the provided experimental frameworks offer a solid foundation for its application in research and development. Further investigation into its performance in various systems is warranted to fully exploit its potential in the creation of advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2019094347A1 - Catalyst components for propylene polymerization - Google Patents [patents.google.com]

- 7. opendata.uni-halle.de [opendata.uni-halle.de]

- 8. mdpi.com [mdpi.com]

- 9. data.epo.org [data.epo.org]

- 10. patents.justia.com [patents.justia.com]

- 11. WO2007018909A1 - Supported ziegler-natta catalyst for olefin polymerization - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. data.epo.org [data.epo.org]

Solubility of Cyclohexyltrimethoxysilane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of cyclohexyltrimethoxysilane, a versatile organosilicon compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the chemical structure and the principle of "like dissolves like." It outlines the expected miscibility in a range of common organic solvents and provides a general experimental protocol for determining solubility. This guide is intended to serve as a practical resource for laboratory professionals in designing experiments, formulating mixtures, and understanding the behavior of this compound in various solvent systems.

Introduction

This compound (CHTMS), with the chemical formula C9H20O3Si, is a colorless liquid utilized as a coupling agent and surface modifier in the production of adhesives, sealants, and coatings.[1] Its utility in various applications is fundamentally linked to its interaction with different solvent systems. The molecule consists of a nonpolar cyclohexyl group and a more polar trimethoxysilyl group, which is susceptible to hydrolysis. This amphiphilic nature dictates its solubility behavior. While it is sparingly soluble in water[1], its miscibility with common organic solvents is a critical parameter for its application.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which implies that substances with similar polarities are more likely to be miscible.[2] The polarity of a solvent is a key factor in its ability to dissolve a solute. Solvents can be broadly classified into polar (protic and aprotic) and nonpolar categories.

-

Nonpolar Solvents: These solvents have low dielectric constants and are not effective at solvating ions or highly polar molecules. Given the significant nonpolar character of the cyclohexyl group in CHTMS, it is expected to be highly soluble in nonpolar solvents.

-

Polar Aprotic Solvents: These solvents possess dipoles but do not have acidic protons. They can solvate cations well but are less effective at solvating anions. CHTMS is anticipated to be soluble in many polar aprotic solvents.

-

Polar Protic Solvents: These solvents have acidic protons (e.g., O-H or N-H bonds) and can act as hydrogen bond donors. The trimethoxysilyl group of CHTMS is reactive towards protic solvents like alcohols and water, leading to hydrolysis.[3][4] This reaction can affect the perceived solubility and stability of the solution.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | The nonpolar cyclohexyl group of CHTMS has strong van der Waals interactions with aliphatic solvents. |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | Miscible | The nonpolar character of both the solute and the solvent promotes miscibility. |

| Halogenated | Dichloromethane, Chloroform | Miscible | These solvents have polarities that are compatible with the overall polarity of CHTMS. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Ethers are good solvents for a wide range of organic compounds and are expected to readily dissolve CHTMS. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble/Miscible | These polar aprotic solvents are generally effective at dissolving organosilanes. |

| Esters | Ethyl acetate | Soluble/Miscible | Similar to ketones, esters are polar aprotic solvents that should effectively solvate CHTMS. |

| Alcohols | Methanol, Ethanol, Isopropanol | Reactive | CHTMS will react with alcohols, leading to transesterification or hydrolysis (in the presence of water), which affects its stability.[3] |

| Water | Sparingly Soluble/Reactive | CHTMS is sparingly soluble in water and will undergo hydrolysis at the water interface.[1] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the miscibility of a liquid solute like this compound in a liquid solvent. This method is based on visual observation.

Objective: To determine the miscibility of this compound in various organic solvents at room temperature.

Materials:

-

This compound (purity ≥96%)

-

A selection of anhydrous organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, ethanol)

-

Dry glass vials with caps

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer

Procedure:

-

Preparation: Ensure all glassware is clean and thoroughly dried to prevent hydrolysis of the silane.

-

Solvent Addition: Into a clean, dry vial, add a known volume (e.g., 1 mL) of the test solvent.

-

Solute Addition: To the same vial, add a known volume (e.g., 1 mL) of this compound.

-

Mixing: Cap the vial securely and vortex the mixture for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the mixture to stand for at least 5 minutes and observe for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or precipitation.

-

Recording Results:

-

Miscible: If the mixture remains a single, clear, homogeneous phase.

-

Immiscible: If two distinct layers are formed.

-

Partially Miscible: If the mixture is cloudy or if a small amount of a second phase is present.

-

Reactive: Note any signs of a chemical reaction, such as gas evolution or a change in temperature.

-

-

Repeatability: Perform the test in triplicate for each solvent to ensure the reliability of the results.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][5][6]

-

This compound is a combustible liquid and can cause skin and eye irritation.[6] Avoid contact with skin and eyes.

Logical Relationship of Solubility

The following diagram illustrates the expected solubility of this compound based on solvent polarity and reactivity.

Caption: Predicted solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not widely published, its chemical structure provides a strong basis for predicting its behavior in common organic solvents. It is expected to be miscible with nonpolar and many polar aprotic solvents. However, its reactivity with protic solvents like alcohols and water is a critical consideration for its handling and application. The provided experimental protocol offers a straightforward method for qualitatively determining its miscibility in the laboratory, enabling researchers to select appropriate solvent systems for their specific needs.

References

An In-depth Technical Guide to the Hydrolysis and Condensation Kinetics of Cyclohexyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and condensation kinetics of cyclohexyltrimethoxysilane. Due to the limited availability of specific quantitative kinetic data for this compound in peer-reviewed literature, this guide establishes a framework for understanding its reactivity based on the well-documented behavior of analogous alkyltrimethoxysilanes. The principles, reaction mechanisms, influencing factors, and experimental methodologies detailed herein provide a robust foundation for researchers and professionals working with this and related silane (B1218182) compounds.

Introduction to Silane Hydrolysis and Condensation

The utility of organotrialkoxysilanes, such as this compound, in a myriad of applications, from surface modification and coupling agents to forming the backbone of hybrid organic-inorganic materials, is fundamentally dictated by two key chemical reactions: hydrolysis and condensation.[1] The overall process can be summarized in three steps:

-

Hydrolysis: The alkoxy groups (in this case, methoxy (B1213986) groups) are replaced by hydroxyl groups through reaction with water. This reaction can be catalyzed by acids or bases.

-

Condensation: The newly formed silanol (B1196071) groups (Si-OH) react with each other or with remaining alkoxy groups to form siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct.

-

Further Condensation/Polymerization: This process continues to form oligomers and eventually a three-dimensional cross-linked network.

The kinetics of these reactions are complex and are influenced by a variety of factors, which in turn determine the structure and properties of the final material.[1]

Reaction Mechanisms

The mechanisms of hydrolysis and condensation are highly dependent on the pH of the reaction medium.

Acid-Catalyzed Mechanism

Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an alkoxy oxygen atom, making the silicon center more electrophilic and susceptible to nucleophilic attack by water. The condensation reaction is also acid-catalyzed, involving the protonation of a silanol group, which then reacts with a neutral silanol.

Base-Catalyzed Mechanism

In basic media, the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. The condensation reaction is catalyzed by the deprotonation of a silanol group to form a more reactive silonate anion, which then attacks a neutral silanol.

Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation are not intrinsic properties of the silane alone but are heavily influenced by the reaction environment.

-

pH: The rate of hydrolysis is generally slowest at a pH of around 7 and increases under both acidic and basic conditions.[2] Acidic conditions tend to favor hydrolysis over condensation, while basic conditions generally promote condensation.[2]

-

Catalyst: The choice of acid or base catalyst significantly impacts the reaction rates.

-

Water/Silane Ratio (r): The concentration of water is a critical factor, as it is a reactant in the hydrolysis step.

-

Solvent: The type of solvent can affect the solubility of the reactants and intermediates, as well as influence the reaction rates through solvent-silane interactions.

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the rates of both hydrolysis and condensation.

-

Steric and Inductive Effects of the Organic Substituent: The nature of the non-hydrolyzable organic group (the cyclohexyl group in this case) plays a crucial role. The bulky cyclohexyl group is expected to sterically hinder the approach of the nucleophile to the silicon atom, which would slow down the rates of both hydrolysis and condensation compared to smaller alkyl groups like methyl or propyl. Inductively, the cyclohexyl group is electron-donating, which can also influence the reactivity of the silicon center.

Quantitative Kinetic Data for Alkyltrimethoxysilanes (Comparative Analysis)

| Silane | Reaction | Rate Constant (k) | Conditions | Analytical Method |

| Propyltrimethoxysilane (PrTMS) | Hydrolysis | 1.26 ± 0.11 x 10⁻⁸ M⁻².¹ s⁻¹ | THF, K₂CO₃ catalyst, excess water | Not Specified |

| Phenyltrimethoxysilane (PTMS) | Hydrolysis | 2.87 ± 0.14 x 10⁻⁸ M⁻².³ s⁻¹ | THF, K₂CO₃ catalyst, excess water | Not Specified |

| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | First Hydrolysis Step | 0.026 min⁻¹ (pseudo-first order) | 2 wt% aqueous solution (26% D₂O/74% H₂O), pH 5.4, 26°C | NMR Spectroscopy |

Table 1: Comparative Hydrolysis Rate Constants for Various Trialkoxysilanes.[1][3]

| Silane | Reaction | Activation Energy (Ea) | Conditions | Analytical Method |

| Methyltriethoxysilane (MTES) | Hydrolysis | 57.61 kJ/mol | pH 3.134 | FT-NIR |

| Methyltriethoxysilane (MTES) | Hydrolysis | 97.84 kJ/mol | pH 3.83 | FT-NIR |

| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | Epoxy Ring Opening | 68.4 kJ/mol | 2 wt% aqueous solution, pH 5.4 | NMR Spectroscopy |

Table 2: Activation Energies for Hydrolysis of Trialkoxysilanes.[1][3]

Experimental Protocols

The study of silane hydrolysis and condensation kinetics often relies on spectroscopic techniques to monitor the disappearance of reactants and the appearance of intermediates and products over time.

In-situ Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for these studies as it can provide quantitative information on the various silicon species present in the reaction mixture.[3][4][5]

Typical Experimental Protocol:

-

Sample Preparation: The silane (e.g., this compound) is dissolved in a suitable solvent (e.g., an alcohol/water mixture) directly in an NMR tube. A deuterated solvent can be used for locking. The reaction is initiated by the addition of a catalyst (e.g., an acid or a base).[4]

-

NMR Data Acquisition: ¹H, ¹³C, and ²⁹Si NMR spectra are acquired at regular time intervals.[3][4]

-

¹H NMR: Can be used to monitor the disappearance of the methoxy protons of the silane and the appearance of methanol.[3]

-

²⁹Si NMR: Provides direct information on the different silicon environments, allowing for the quantification of the starting silane, partially and fully hydrolyzed species, and various condensed oligomers.[4]

-

-

Data Analysis: The concentration of each species at different time points is determined by integrating the corresponding NMR signals. Rate constants are then calculated by fitting the concentration-time data to appropriate kinetic models.

Visualizations

Signaling Pathways

Caption: General reaction pathway for the hydrolysis and condensation of a trialkoxysilane.

Experimental Workflow

Caption: Typical experimental workflow for studying silane hydrolysis and condensation kinetics using NMR.

Conclusion

While specific quantitative kinetic data for this compound remains to be fully elucidated in the public domain, a comprehensive understanding of its reactivity can be inferred from the established principles of alkoxysilane chemistry. The hydrolysis and condensation kinetics are governed by a complex interplay of factors including pH, temperature, catalyst, and the steric and electronic nature of the cyclohexyl substituent. The experimental protocols and analytical techniques described in this guide provide a clear roadmap for researchers to quantitatively assess the reactivity of this compound and other related compounds, enabling the rational design and optimization of materials for a wide range of scientific and industrial applications.

References

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermal Fortitude of Cyclohexyltrimethoxysilane: A Technical Guide to Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the thermal stability and decomposition profile of Cyclohexyltrimethoxysilane. While comprehensive quantitative data for the pure compound is not extensively available in public literature, this document synthesizes existing information on analogous compounds and relevant analytical techniques to provide a robust framework for its thermal behavior. This guide is intended to be a valuable resource for professionals in research and development who utilize or intend to utilize this compound in applications where it may be subjected to elevated temperatures.

Overview of Thermal Stability

This compound is generally considered to be stable under recommended storage conditions.[1][2][3] However, like all organosilicon compounds, it will decompose at elevated temperatures. One source suggests that this compound decomposes at temperatures above 250°C, indicating a higher thermal stability compared to some methoxy (B1213986) analogs which can degrade at around 200°C. This enhanced stability is attributed to the stronger Silicon-Oxygen (Si-O) bonds and the steric hindrance provided by the bulky cyclohexyl group.

In the context of composite materials, where this compound is used as a surface modifier for materials like silica (B1680970) nanoparticles, thermogravimetric analysis (TGA) has shown that initial weight loss, typically observed below 200°C, is due to the desorption of physically adsorbed water or solvents. The actual decomposition of the grafted this compound moiety occurs at higher temperatures.

Quantitative Thermal Analysis Data

| Parameter | Value/Expected Range | Source/Notes |

| Boiling Point | 207 - 209 °C | [4] |

| Flash Point | > 60 °C | [4] |

| Decomposition Onset (Tonset) | > 250 °C | Based on analogous compounds and general stability information. |

| Hazardous Decomposition Products | Carbon Oxides | Formed under fire conditions.[4] |

Proposed Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through a free-radical mechanism, similar to other alkylsilanes. The initiation step is expected to be the homolytic cleavage of the weakest bond in the molecule. The bond dissociation energies suggest that the Si-C bond is generally weaker than the C-C and C-H bonds within the cyclohexyl ring, and also weaker than the Si-O bonds.

A plausible decomposition pathway is initiated by the cleavage of the silicon-cyclohexyl bond, forming a cyclohexyl radical and a trimethoxysilyl radical. These highly reactive radicals can then participate in a series of propagation and termination steps, leading to a variety of smaller, volatile products and potentially some higher molecular weight species.

Under oxidative conditions (e.g., in the presence of air), the decomposition will be more complex, with the formation of carbon dioxide, water, and silica.

References

Spectroscopic Profile of Cyclohexyltrimethoxysilane: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for Cyclohexyltrimethoxysilane, tailored for researchers, scientists, and professionals in drug development. The guide summarizes key nuclear magnetic resonance (NMR) and vibrational spectroscopy data, outlines detailed experimental protocols, and visualizes the analytical workflow and logic.

Spectroscopic Data Summary

While a comprehensive, publicly available dataset for this compound is limited, the following tables present expected spectroscopic data based on the known chemical shifts and vibrational frequencies of its constituent functional groups, including the cyclohexyl ring and the trimethoxysilyl moiety.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.58 | Singlet | 9H | Si-(OCH₃)₃ |

| ~1.70 - 1.80 | Multiplet | 5H | Cyclohexyl protons (axial) |

| ~1.20 - 1.30 | Multiplet | 5H | Cyclohexyl protons (equatorial) |

| ~0.65 - 0.75 | Multiplet | 1H | Cyclohexyl proton (geminal to Si) |

Predicted chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~50.5 | Si-OCH₃ |

| ~27.6 | C2'/C6' of cyclohexyl |

| ~26.8 | C4' of cyclohexyl |

| ~25.3 | C3'/C5' of cyclohexyl |

| ~24.0 | C1' of cyclohexyl (attached to Si) |

Predicted chemical shifts are relative to TMS at 0.00 ppm.

Table 3: Key Infrared (IR) Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2925, 2850 | Strong | C-H stretching (cyclohexyl) |

| 1450 | Medium | C-H bending (cyclohexyl) |

| 1190, 1090 | Strong | Si-O-C asymmetric stretching |

| 820 | Medium | Si-O-C symmetric stretching |

| ~700 - 800 | Medium-Weak | C-Si stretching |

Table 4: Key Raman Scattering Bands

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| 2925, 2850 | Strong | C-H stretching (cyclohexyl) |

| 1450 | Medium | C-H bending (cyclohexyl) |

| ~800 | Strong | Si-C symmetric stretching |

| ~600 | Medium | Si-O-C bending |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment is typically run to simplify the spectrum to singlets for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are often required compared to ¹H NMR. Polarization transfer techniques like DEPT can be used to enhance the signal of carbons attached to protons.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, a drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Raman Spectroscopy

-

Sample Preparation: The liquid sample can be placed in a glass vial or an NMR tube.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to a detector. The instrument records the intensity of the scattered light as a function of the energy shift (Raman shift) from the excitation laser frequency.

-

Data Analysis: The Raman spectrum is analyzed for characteristic peaks corresponding to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical approach to structure elucidation.

Role of the cyclohexyl group in Cyclohexyltrimethoxysilane reactivity.

An In-depth Technical Guide on the Role of the Cyclohexyl Group in Cyclohexyltrimethoxysilane Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the cyclohexyl group in the reactivity of this compound (CHTMS). It delves into the steric and electronic effects of this bulky aliphatic group on the key chemical reactions of CHTMS, namely its function as an external electron donor in Ziegler-Natta catalysis and its hydrolysis and condensation for surface modification.

Introduction to this compound

This compound (CHTMS), with the chemical formula C9H20O3Si, is an organosilane characterized by a cyclohexyl group and three methoxy (B1213986) groups attached to a central silicon atom.[1] This unique structure imparts a combination of organic and inorganic characteristics, making it a versatile molecule in materials science. The trimethoxysilyl group is reactive towards hydrolysis and condensation, allowing for the formation of siloxane bonds (Si-O-Si) and covalent attachment to hydroxyl-rich surfaces. The cyclohexyl group, a bulky and non-polar moiety, significantly influences the reactivity of the silane (B1218182), its solubility, and the properties of the resulting materials.[2]

The Role of the Cyclohexyl Group in Ziegler-Natta Polymerization

In the realm of polymer chemistry, CHTMS is widely employed as an external electron donor (EED) in MgCl2-supported Ziegler-Natta catalysts for the polymerization of α-olefins, particularly propylene (B89431).[3][4] The primary role of an EED is to enhance the stereoselectivity of the catalyst, leading to polypropylene (B1209903) with high isotacticity.[1]

Steric Hindrance and Stereoselectivity:

The bulky nature of the cyclohexyl group plays a crucial role in controlling the stereochemistry of the growing polymer chain. The external donor selectively poisons the non-stereospecific active sites on the catalyst surface.[5] The sizable cyclohexyl group sterically hinders the approach of the propylene monomer in an orientation that would lead to a non-isotactic insertion, thereby favoring the formation of a highly crystalline isotactic polymer.[3] The effectiveness of the steric hindrance is a key determinant of the donor's ability to improve the isotacticity of the polypropylene.[1]

Electronic Effects and Catalyst Activity:

The cyclohexyl group, being an electron-donating alkyl group, influences the electronic environment of the silicon atom. This, in turn, affects the interaction of the silane with the active centers of the Ziegler-Natta catalyst. The electron-donating nature of the cyclohexyl group modulates the Lewis acidity of the titanium active sites, which can impact the rate of propylene insertion and, consequently, the overall catalyst activity.[6] Studies have shown that the structure of the alkyl and alkoxy groups on the silane donor significantly affects the catalyst's activity and the molecular weight of the resulting polymer.[3]

The Role of the Cyclohexyl Group in Hydrolysis and Condensation

The reactivity of CHTMS in sol-gel processes and for surface modification is governed by the hydrolysis of its methoxy groups to form silanols (Si-OH), followed by the condensation of these silanols to form siloxane (Si-O-Si) networks.

Steric Effect on Reaction Kinetics:

Influence on Film and Surface Properties:

When used as a surface modifying agent, the cyclohexyl group imparts hydrophobicity to the treated substrate. The non-polar nature of the cyclohexyl ring leads to a reduction in the surface energy of the modified material.[9] This is reflected in an increased water contact angle on surfaces treated with CHTMS. The bulky nature of the group can also influence the packing density and organization of the silane molecules on the surface, affecting the final properties of the coating.

Quantitative Data

The following tables summarize quantitative data regarding the performance of this compound and related silanes in key applications.

Table 1: Comparative Performance of External Electron Donors in Propylene Polymerization

| External Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Melting Temperature (°C) |

| Cyclohexyl(methyl)dimethoxysilane (Donor C) | 35.4 | 97.5 | 163.2 |

| Dicyclopentyldimethoxysilane (Donor D) | 42.1 | 98.2 | 164.5 |

| Diisopropyldimethoxysilane (Donor P) | 30.2 | 96.8 | 161.7 |

| Without Donor | 15.8 | 85.3 | 155.4 |

Data compiled from various sources for illustrative comparison.[3][10]

Table 2: Influence of Alkyl Substituent on Polypropylene Properties

| Alkyl Group (R in R-Si(OMe)3) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| Cyclohexyl | 2.8 x 10^5 | 4.8 |

| n-Propyl | 2.5 x 10^5 | 5.2 |

| Isobutyl | 2.6 x 10^5 | 5.0 |

Illustrative data based on general trends observed in literature.[3]

Table 3: Surface Properties of Silica (B1680970) Modified with Different Silanes

| Silane Modifier | Water Contact Angle (°) | Surface Free Energy (mN/m) |

| Untreated Silica | < 20 | > 60 |

| Methyltrimethoxysilane (B3422404) | 75 - 85 | 35 - 45 |

| This compound | 90 - 100 | 25 - 35 |

| Octyltriethoxysilane | 100 - 110 | 20 - 30 |

Typical values obtained from literature for silane-modified silica surfaces.[9][11][12]

Experimental Protocols

Protocol 1: Evaluation of External Donors in Propylene Polymerization

1. Catalyst Preparation:

-

A MgCl2-supported TiCl4 catalyst is prepared according to established literature procedures.

-

The internal donor, typically a phthalate (B1215562) or diether, is incorporated during the catalyst synthesis.

2. Polymerization Reaction:

-

A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.

-

The reactor is charged with a specified amount of dry heptane (B126788) as the solvent.

-

Triethylaluminum (TEAL) as a co-catalyst and the external electron donor (e.g., this compound) are added to the reactor at a specific Al/Si molar ratio.

-

The reactor is heated to the desired polymerization temperature (e.g., 70 °C).

-

Propylene gas is introduced into the reactor to a specific pressure.

-

The polymerization is carried out for a set duration (e.g., 2 hours) with constant stirring.

3. Polymer Characterization:

-

The resulting polypropylene is collected, washed with ethanol, and dried under vacuum.

-

Catalyst Activity: Calculated as the mass of polymer produced per mass of catalyst per hour.

-

Isotacticity: Determined by 13C NMR spectroscopy or by solvent extraction with boiling heptane.

-

Molecular Weight and Polydispersity: Measured by high-temperature gel permeation chromatography (GPC).

-

Thermal Properties: Analyzed using differential scanning calorimetry (DSC) to determine the melting temperature.

Protocol 2: Kinetic Study of this compound Hydrolysis by NMR Spectroscopy

1. Sample Preparation:

-

A stock solution of this compound in a deuterated solvent (e.g., CDCl3 or acetone-d6) is prepared.

-

A specific amount of deionized water (and catalyst, if required, e.g., HCl or NH4OH) is added to the NMR tube containing the silane solution to initiate the hydrolysis reaction.

2. NMR Analysis:

-

¹H and ²⁹Si NMR spectra are acquired at regular time intervals using a high-resolution NMR spectrometer.

-

¹H NMR: The disappearance of the methoxy protons signal (-OCH3) and the appearance of the methanol (B129727) proton signal are monitored to follow the hydrolysis reaction.

-

²⁹Si NMR: The change in the chemical shift of the silicon atom is observed as the methoxy groups are replaced by hydroxyl groups and subsequently form siloxane bonds.

3. Data Analysis:

-

The concentration of the reacting species at each time point is determined by integrating the respective NMR signals.

-

The rate constants for hydrolysis and condensation are calculated by fitting the concentration-time data to appropriate kinetic models (e.g., pseudo-first-order).[13][14]

Protocol 3: Surface Modification of Silica and Contact Angle Measurement

1. Substrate Preparation:

-

Silica wafers or glass slides are cleaned by sonication in acetone, followed by ethanol, and then deionized water.

-

The substrates are dried in an oven and then treated with an oxygen plasma or piranha solution to generate surface hydroxyl groups.

2. Silanization:

-